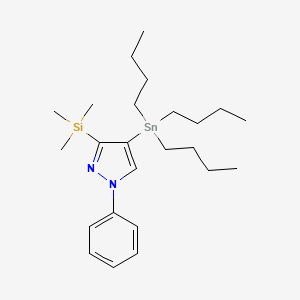
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of phenyl, tributylstannyl, and trimethylsilyl groups attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Tributylstannyl Group: The tributylstannyl group is incorporated via a stannylation reaction, typically using tributyltin chloride and a catalyst.
Addition of the Trimethylsilyl Group: The final step involves the silylation of the compound using trimethylsilyl chloride and a base.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents include halides and bases.
Coupling Reactions: The tributylstannyl group makes the compound suitable for Stille coupling reactions, which are used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets. The phenyl, tributylstannyl, and trimethylsilyl groups contribute to the compound’s ability to bind to and modulate the activity of these targets. The exact pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole: Lacks the tributylstannyl group, resulting in different chemical properties and reactivity.
1-Phenyl-4-(tributylstannyl)-1H-pyrazole: Lacks the trimethylsilyl group, affecting its stability and reactivity.
1-Phenyl-4-(trimethylsilyl)-1H-pyrazole: Lacks the tributylstannyl group, leading to different applications and reactivity.
The presence of both tributylstannyl and trimethylsilyl groups in this compound makes it unique and valuable for specific research applications.
Propriétés
Numéro CAS |
920984-30-1 |
|---|---|
Formule moléculaire |
C24H42N2SiSn |
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
trimethyl-(1-phenyl-4-tributylstannylpyrazol-3-yl)silane |
InChI |
InChI=1S/C12H15N2Si.3C4H9.Sn/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11;3*1-3-4-2;/h4-8,10H,1-3H3;3*1,3-4H2,2H3; |
Clé InChI |
QWFZSMLEANWOPE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=C1[Si](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


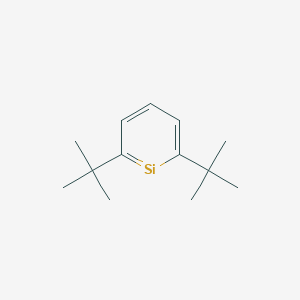
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
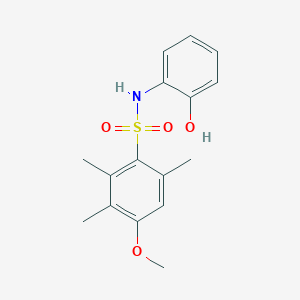
![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
![6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12614220.png)

![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)

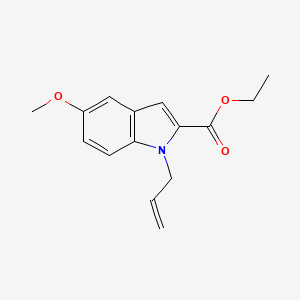
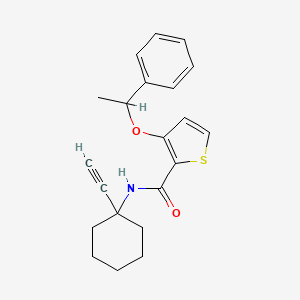
![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)
![Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate](/img/structure/B12614288.png)
